molecular formula C18H14F2N2O3 B6549325 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1040638-15-0

2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B6549325
CAS No.: 1040638-15-0
M. Wt: 344.3 g/mol
InChI Key: ZEEZDNAAGXOALE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure with fluorinated phenyl groups and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid under basic conditions.

    Synthesis of 5-(2-fluorophenyl)-1,2-oxazole: This involves the cyclization of 2-fluorobenzonitrile with an appropriate reagent, such as hydroxylamine, to form the oxazole ring.

    Coupling Reaction: The final step involves coupling the 4-fluorophenoxyacetic acid derivative with the oxazole compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorinated phenyl groups and oxazole ring contribute to its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
  • 2,4-difluorophenol

Uniqueness

2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is unique due to its combination of fluorinated phenyl groups and an oxazole ring. This structure provides distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in similar compounds.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-12-5-7-14(8-6-12)24-11-18(23)21-10-13-9-17(25-22-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEZDNAAGXOALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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